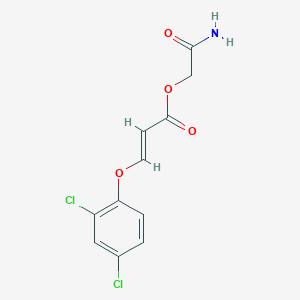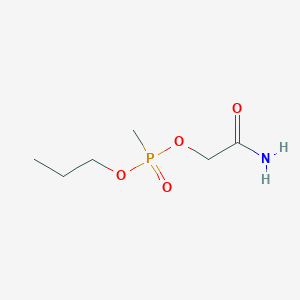![molecular formula C21H21NO B14594805 Methanone, [1-methyl-2-(1-pyrrolidinyl)-1H-inden-3-yl]phenyl- CAS No. 61099-26-1](/img/structure/B14594805.png)
Methanone, [1-methyl-2-(1-pyrrolidinyl)-1H-inden-3-yl]phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, [1-methyl-2-(1-pyrrolidinyl)-1H-inden-3-yl]phenyl- is a complex organic compound that features a unique structure combining an indene moiety with a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [1-methyl-2-(1-pyrrolidinyl)-1H-inden-3-yl]phenyl- typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Methanone, [1-methyl-2-(1-pyrrolidinyl)-1H-inden-3-yl]phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the indene and pyrrolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Methanone, [1-methyl-2-(1-pyrrolidinyl)-1H-inden-3-yl]phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Mécanisme D'action
The mechanism of action of Methanone, [1-methyl-2-(1-pyrrolidinyl)-1H-inden-3-yl]phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methanone, (1-methyl-1H-pyrrol-2-yl)phenyl-
- Methanone, (2-methylphenyl)phenyl-
- 2-Pyrrolidinone, 1-methyl-
Uniqueness
Methanone, [1-methyl-2-(1-pyrrolidinyl)-1H-inden-3-yl]phenyl- stands out due to its unique combination of an indene ring with a pyrrolidine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
61099-26-1 |
|---|---|
Formule moléculaire |
C21H21NO |
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
(3-methyl-2-pyrrolidin-1-yl-3H-inden-1-yl)-phenylmethanone |
InChI |
InChI=1S/C21H21NO/c1-15-17-11-5-6-12-18(17)19(20(15)22-13-7-8-14-22)21(23)16-9-3-2-4-10-16/h2-6,9-12,15H,7-8,13-14H2,1H3 |
Clé InChI |
UZLGEMDNOBSONV-UHFFFAOYSA-N |
SMILES canonique |
CC1C2=CC=CC=C2C(=C1N3CCCC3)C(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



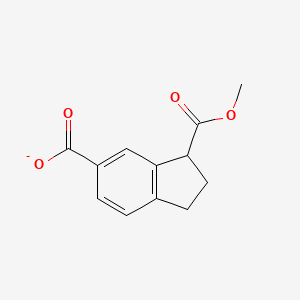
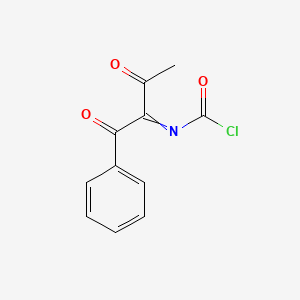
![5-[(4-Chlorophenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14594736.png)
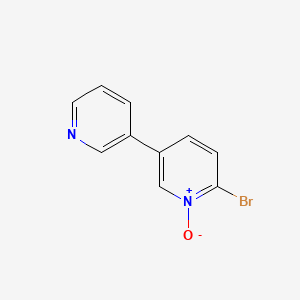
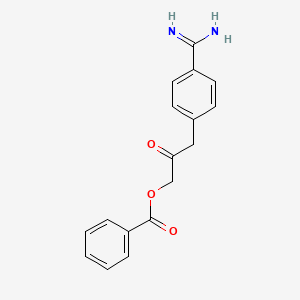
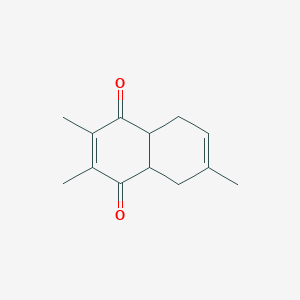

![Benzene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]-2-methyl-](/img/structure/B14594763.png)

![2-[3-(Trifluoromethyl)phenyl]tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14594794.png)
